N-[4-(4-methylphenyl)-2-thiazolyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
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Overview
Description
N-[4-(4-methylphenyl)-2-thiazolyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide is a member of quinolines.
Scientific Research Applications
Synthesis and Derivative Formation
The compound N-[4-(4-methylphenyl)-2-thiazolyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide and its derivatives have been extensively studied in the field of synthetic chemistry. Research by Fathalla (2015) focused on the synthesis of related methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, demonstrating the versatility of this compound class in forming various derivatives through different synthesis methods (Fathalla, 2015).
Anticancer Activity
Studies have also explored the anticancer properties of these derivatives. Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, some of which displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the compound's potential in cancer therapy (Reddy et al., 2015).
Cardiovascular Effects
In the realm of cardiovascular research, several studies have been conducted. Zhang et al. (2008) synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives and evaluated their positive inotropic activity, which could have implications for treating heart conditions (Zhang et al., 2008).
Antihistaminic Agents
The potential of these compounds as antihistaminic agents has also been investigated. Alagarsamy et al. (2008) synthesized novel derivatives and tested their in vivo H1-antihistaminic activity, revealing promising results for the development of new antihistamines (Alagarsamy et al., 2008).
Properties
Molecular Formula |
C23H19N5OS2 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H19N5OS2/c1-14-7-9-16(10-8-14)18-12-30-22(24-18)25-21(29)13-31-23-27-26-20-11-15(2)17-5-3-4-6-19(17)28(20)23/h3-12H,13H2,1-2H3,(H,24,25,29) |
InChI Key |
KSBLOCODMPFZJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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